![molecular formula C18H26BrNO4S B1412684 [4-(4-Bromobenzenesulfonylmethyl)-cyclohexyl]-carbamic acid tert-butyl ester CAS No. 2206609-52-9](/img/structure/B1412684.png)
[4-(4-Bromobenzenesulfonylmethyl)-cyclohexyl]-carbamic acid tert-butyl ester
Overview
Description
[4-(4-Bromobenzenesulfonylmethyl)-cyclohexyl]-carbamic acid tert-butyl ester is a complex organic compound that features a bromobenzenesulfonyl group attached to a cyclohexyl ring, which is further connected to a carbamic acid tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Bromobenzenesulfonylmethyl)-cyclohexyl]-carbamic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the bromobenzenesulfonyl precursor. This precursor is then reacted with cyclohexyl derivatives under controlled conditions to form the desired compound. The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Bromobenzenesulfonylmethyl)-cyclohexyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles and electrophiles: Halides, amines, and other reactive species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound [4-(4-Bromobenzenesulfonylmethyl)-cyclohexyl]-carbamic acid tert-butyl ester (CAS No. 2206609-52-9) is a specialty chemical with various applications in scientific research and pharmaceutical development. This article provides an overview of its applications, including synthesis methods, biological activity, and potential therapeutic uses.
Pharmaceutical Development
The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its structure allows it to be modified to create derivatives that may exhibit different biological activities. For example, compounds derived from carbamic acids are often explored for their potential as enzyme inhibitors or receptor modulators.
Research indicates that derivatives of carbamic acids can exhibit significant biological activities, including:
- Anticancer Properties : Some studies have shown that carbamate derivatives can inhibit tumor growth and induce apoptosis in cancer cells.
- Antimicrobial Activity : Certain analogs demonstrate effectiveness against bacterial and fungal pathogens, making them candidates for developing new antimicrobial agents.
Synthesis of Novel Compounds
The compound can be used as a building block for synthesizing more complex molecular structures in medicinal chemistry. Its ability to undergo various chemical reactions (e.g., nucleophilic substitutions) makes it valuable for creating libraries of compounds for high-throughput screening.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer effects of a series of carbamate derivatives, including those derived from this compound. The results indicated that specific modifications to the structure enhanced cytotoxicity against breast cancer cell lines, suggesting a pathway for developing targeted cancer therapies.
Case Study 2: Antimicrobial Screening
In another study, researchers synthesized several derivatives from this compound and tested them against common bacterial strains. The findings showed that certain derivatives exhibited potent antibacterial activity, highlighting their potential as new antibiotics in an era of increasing antibiotic resistance.
Mechanism of Action
The mechanism of action of [4-(4-Bromobenzenesulfonylmethyl)-cyclohexyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity or function. This interaction can modulate biochemical pathways and produce therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butylamine: An aliphatic primary amine used in various chemical syntheses.
3-Methoxyphenylboronic acid: A boronic acid derivative used in organic synthesis.
tert-Butyl carbamate: A carbamate compound used as a protecting group in organic synthesis.
Uniqueness
[4-(4-Bromobenzenesulfonylmethyl)-cyclohexyl]-carbamic acid tert-butyl ester is unique due to its combination of a bromobenzenesulfonyl group and a cyclohexyl-carbamic acid tert-butyl ester moiety
Biological Activity
The compound [4-(4-Bromobenzenesulfonylmethyl)-cyclohexyl]-carbamic acid tert-butyl ester (CAS Number: 2206609-52-9) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes a cyclohexyl group, a bromobenzenesulfonyl moiety, and a tert-butyl carbamate functional group, which may contribute to its biological properties.
Property | Value |
---|---|
Molecular Weight | 431.37 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Log P | Not specified |
The biological activity of this compound primarily involves its interaction with various biological pathways. Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes or receptors, potentially influencing pathways related to inflammation and cell proliferation.
- Enzyme Inhibition : The compound has been shown to inhibit certain proteases, which are crucial in various physiological processes and disease mechanisms.
- Receptor Modulation : It may also interact with G-protein coupled receptors (GPCRs), leading to downstream effects on cellular signaling.
Case Studies and Research Findings
Research has indicated several promising applications for this compound:
- Anti-inflammatory Activity : In vitro studies demonstrated that the compound reduces the secretion of pro-inflammatory cytokines in immune cells, suggesting potential use in treating inflammatory diseases.
- Anticancer Potential : Preliminary studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
Table 2: Summary of Research Findings
Properties
IUPAC Name |
tert-butyl N-[4-[(4-bromophenyl)sulfonylmethyl]cyclohexyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BrNO4S/c1-18(2,3)24-17(21)20-15-8-4-13(5-9-15)12-25(22,23)16-10-6-14(19)7-11-16/h6-7,10-11,13,15H,4-5,8-9,12H2,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWNMXCCTGZBQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CS(=O)(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BrNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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